molecular formula C14H18N2O2 B8344570 5-(Benzimidazole-2-yl)pentanoate ethyl ester

5-(Benzimidazole-2-yl)pentanoate ethyl ester

Cat. No. B8344570
M. Wt: 246.30 g/mol
InChI Key: MTPGBBOHDRDERA-UHFFFAOYSA-N
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Patent
US07176320B2

Procedure details

696 μl (5.0 mmol) of triethylamine and 893 mg (5.0 mmol) of methyladipochloride were dropped into 10 ml of a chloroform solution containing 540 mg (5.0 mmol) of orthophenylenediamine followed by stirring for 12 hours at room temperature. 20 ml of ethanol and 4 ml of concentrated hydrochloric acid were then added followed by stirring for 10 hours while heating and refluxing. The reaction solution was then neutralized using 5 M aqueous sodium hydroxide solution followed by extraction with ethyl acetate. After washing with water and concentrating under reduced pressure, the residue was purified by silica gel column chromatography (ethyl acetate only) to obtain 359 mg of 5-(benzimidazole-2-yl)pentanoate ethyl ester (yield: 30%).
Quantity
696 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.[C:8]1([NH2:15])[CH:13]=[CH:12][CH:11]=CC=1N.Cl.[OH-:17].[Na+].[CH2:19]([OH:21])[CH3:20]>C(Cl)(Cl)Cl>[CH2:19]([O:21][C:11](=[O:17])[CH2:12][CH2:13][CH2:8][CH2:7][C:6]1[NH:15][C:8]2[CH:13]=[CH:12][CH:11]=[CH:5][C:4]=2[N:3]=1)[CH3:20] |f:3.4|

Inputs

Step One
Name
Quantity
696 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
540 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
After washing with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate only)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(CCCCC=1NC2=C(N1)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 359 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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